1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethylamine side chain. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a solvent such as diethylene glycol ether and a catalyst like iron powder. The reaction mixture is heated to a temperature of around 130°C for several hours to facilitate the cyclization process .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including the temperature, solvent, and catalyst concentrations. The product is then purified using techniques such as crystallization and filtration to achieve the desired purity levels suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amine in an organic solvent
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets in the body. It is known to act as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. This interaction modulates neurotransmitter activity, leading to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and one of its metabolites.
3-Chlorophenylpiperazine: Known for its activity as a serotonin receptor agonist.
Cariprazine: An atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors .
Uniqueness
1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8Cl2FN |
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Molecular Weight |
208.06 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,12H2 |
InChI Key |
ZKFRHIAGAASUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CF)N |
Origin of Product |
United States |
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